molecular formula C19H15N3OS B2420629 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-08-7

9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2420629
CAS No.: 896345-08-7
M. Wt: 333.41
InChI Key: JJNFXFVUVWUQAF-UHFFFAOYSA-N
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Description

9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a naphthalen-1-ylmethylsulfanyl group and a methyl group attached to it. The compound’s intricate structure contributes to its versatility and potential for various innovative studies.

Scientific Research Applications

9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This core is then functionalized with the naphthalen-1-ylmethylsulfanyl group and the methyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

Mechanism of Action

The mechanism of action of 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one include:

  • 9-Methyl-2-(phenylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
  • 9-Methyl-2-(benzylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
  • 9-Methyl-2-(thiophen-2-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one

Uniqueness

What sets this compound apart from these similar compounds is its unique naphthalen-1-ylmethylsulfanyl group.

Properties

IUPAC Name

9-methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-6-5-11-22-17(13)20-18(21-19(22)23)24-12-15-9-4-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNFXFVUVWUQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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